Seletracetam

SV2A Binding Affinity Ligand

Seletracetam exhibits 10-fold higher SV2A binding affinity (pKi 7.1 vs. 6.1) and superior in vivo potency vs. levetiracetam. Its uniquely high aqueous solubility enables intranasal/buccal formulation—impossible with levetiracetam or brivaracetam—ideal for acute seizure rescue research. It is the most potent anticonvulsant in human photosensitivity models (≥1,500× levetiracetam). With >90% oral bioavailability, <10% protein binding, and zero enzyme induction/inhibition, seletracetam is the optimal tool for quantitative SV2A target engagement and refractory epilepsy programs.

Molecular Formula C10H14F2N2O2
Molecular Weight 232.23 g/mol
CAS No. 357336-74-4
Cat. No. B1680945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSeletracetam
CAS357336-74-4
SynonymsUCB-44212;  UCB44212;  UCB 44212;  Seletracetam.
Molecular FormulaC10H14F2N2O2
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCC(C(=O)N)N1CC(CC1=O)C=C(F)F
InChIInChI=1S/C10H14F2N2O2/c1-2-7(10(13)16)14-5-6(3-8(11)12)4-9(14)15/h3,6-7H,2,4-5H2,1H3,(H2,13,16)/t6-,7+/m1/s1
InChIKeyANWPENAPCIFDSZ-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Seletracetam (357336-74-4) Procurement: SV2A Ligand and Pyrrolidone-Derived Anticonvulsant


Seletracetam (UCB 44212) is a pyrrolidone-derived small molecule of the racetam family, structurally related to levetiracetam [1]. It acts as a high-affinity, stereospecific ligand of synaptic vesicle glycoprotein 2A (SV2A), a presynaptic protein implicated in neurotransmitter release regulation and epileptogenesis [2]. Originally developed by UCB Pharma as a next-generation antiepileptic agent, it progressed through Phase II clinical trials before its development was discontinued in favor of brivaracetam; its core patent has since expired [3].

Why Seletracetam (357336-74-4) Cannot Be Substituted with Other Racetam SV2A Ligands


Seletracetam, levetiracetam, and brivaracetam all target SV2A, yet their pharmacological profiles diverge sharply. Despite structural similarity, seletracetam exhibits a one-log-unit higher binding affinity than levetiracetam and a markedly greater in vivo potency in key translational models [1]. Critically, seletracetam possesses unique physicochemical properties—specifically high aqueous solubility at therapeutic concentrations—enabling intranasal formulation for acute seizure rescue, an application unattainable with other non-benzodiazepine SV2A ligands [2]. These quantifiable differences in potency, tolerability, and formulation potential preclude simple interchangeability for research or clinical development applications.

Seletracetam (357336-74-4) Head-to-Head Comparative Evidence vs. Levetiracetam and Brivaracetam


Seletracetam SV2A Binding Affinity vs. Levetiracetam: 10-Fold Higher pKi

Seletracetam exhibits a one-log-unit higher binding affinity for the SV2A protein compared to levetiracetam [1]. This translates to a 10-fold greater affinity, as reflected in pKi values: 7.1 for seletracetam versus 6.1 for levetiracetam . Brivaracetam, the third-generation follow-on compound, also demonstrates approximately 10-fold higher affinity than levetiracetam, placing it in the same affinity class as seletracetam [2].

SV2A Binding Affinity Ligand

Seletracetam In Vivo Potency in Human Photosensitivity Model vs. Levetiracetam and Brivaracetam

In a multicenter Phase II study of photosensitive epilepsy patients, seletracetam was at least 1,500 times more potent than levetiracetam and 10–20 times more potent than brivaracetam in suppressing the photoparoxysmal EEG response (PPR) [1]. Complete abolishment of PPR was achieved in 40–71% of patients across the dose range tested (0.5–20 mg), with effect increasing dose-dependently [1]. The study investigators concluded that SEL is 'the most potent compound ever tested in the photosensitivity model' [1].

Photosensitivity Efficacy Translational Model

Seletracetam In Vitro Anticonvulsant Potency in Rat Hippocampal Slices vs. Levetiracetam

In rat hippocampal slices exposed to high K⁺/low Ca²⁺ concentration fluid (HKLCF) to induce epileptiform activity, seletracetam reduced population spike amplitude at concentrations approximately 10 times lower than those previously observed for levetiracetam [1]. The reduction of HKLCF-induced increases in population spike amplitude was particularly pronounced, suggesting that desynchronisation of epileptiform activity contributes significantly to seletracetam's antiepileptic properties [1].

Hippocampal Slices Epileptiform Activity In Vitro

Seletracetam CNS Tolerability in Kindled and GAERS Rats vs. Levetiracetam

In preclinical tolerability assessments conducted in both amygdala-kindled rats and Genetic Absence Epilepsy Rats from Strasbourg (GAERS), seletracetam demonstrated a CNS tolerability profile that was markedly superior to that of levetiracetam and other antiepileptic drugs [1]. The compound showed no psychomimetic effects and a very high central nervous system tolerability in these models, an important differentiator given the CNS adverse event burden commonly associated with antiepileptic agents [1].

CNS Tolerability Safety Preclinical

Seletracetam Pharmacokinetic Profile: >90% Oral Bioavailability and Low Drug-Drug Interaction Potential

Seletracetam exhibits favorable, predictable pharmacokinetics in humans: rapid oral absorption with >90% bioavailability, an elimination half-life of approximately 8 hours, and linear, time-independent kinetics [1][2]. It demonstrates low plasma protein binding (<10%) and neither inhibits nor induces major human drug-metabolizing enzymes, suggesting a low potential for clinically significant drug-drug interactions [2]. While these characteristics are broadly similar to those of levetiracetam and brivaracetam, the combination of high potency and low interaction liability is advantageous for adjunctive therapy research.

Pharmacokinetics Bioavailability Drug-Drug Interactions

Seletracetam Intranasal Formulation Potential Enabled by High Aqueous Solubility

A unique differentiating feature of seletracetam is its high aqueous solubility at therapeutic concentrations, which enables formulation in very low liquid volumes suitable for intranasal or buccal administration [1]. This property is not shared by any other non-benzodiazepine antiseizure medication and supports potential application as an acute seizure rescue therapy [1]. A first-in-human compassionate-use case demonstrated that 60 mg intranasal seletracetam fully prevented reflex reading-induced seizures in a patient who had continued to experience seizures despite 3,000 mg/day oral levetiracetam [2]. Detectable serum levels were achieved within 2 minutes of administration [2].

Intranasal Formulation Acute Rescue

Seletracetam (357336-74-4): Best-Fit Research and Preclinical Development Scenarios


High-Potency SV2A Ligand for Epilepsy Target Validation Studies

Given its 10-fold higher SV2A binding affinity compared to levetiracetam (pKi 7.1 vs. 6.1) [1] and superior in vitro and in vivo potency, seletracetam is ideally suited as a tool compound for investigating the quantitative relationship between SV2A target engagement and anticonvulsant efficacy. Researchers can use it to probe the therapeutic window of SV2A modulation in animal models of acquired and genetic epilepsy [1].

Intranasal Formulation Development for Acute Seizure Rescue Research

Seletracetam's uniquely high aqueous solubility enables intranasal and buccal formulation at therapeutic doses, a property not shared by levetiracetam or brivaracetam [2]. This supports its use in preclinical and early clinical research programs focused on non-benzodiazepine acute seizure rescue, a significant unmet medical need. The recent compassionate-use case demonstrating full seizure prevention with 60 mg intranasal seletracetam in a patient with reading epilepsy provides a clinical proof-of-concept for this application [3].

Translational Studies in Photosensitive Epilepsy

The human photosensitivity model represents a validated translational bridge between preclinical efficacy and clinical response. Seletracetam is the most potent compound ever tested in this model, with ≥1,500× greater potency than levetiracetam and 10–20× greater potency than brivaracetam [4]. This makes it an exceptional reference standard for benchmarking novel anticonvulsant candidates in human photosensitivity studies and for investigating the pharmacodynamics of SV2A modulation in a controlled human experimental setting.

Adjunctive Epilepsy Therapy Research in Refractory Partial-Onset Seizures

Phase IIa clinical data established seletracetam's efficacy and favorable safety profile in patients with drug-resistant focal epilepsy when administered as adjunctive therapy [2]. With a predictable pharmacokinetic profile (>90% oral bioavailability, t½ ~8 h) and low drug-drug interaction potential (<10% plasma protein binding, no enzyme induction/inhibition) [5], seletracetam is a well-characterized candidate for combination therapy research programs targeting refractory epilepsy populations.

Technical Documentation Hub

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